molecular formula C12H13N3O B15256681 (E)-N'-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide

(E)-N'-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide

Cat. No.: B15256681
M. Wt: 215.25 g/mol
InChI Key: MOGZBJXEBNHZGQ-UHFFFAOYSA-N
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Description

(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide is an organic compound with a unique structure that includes an isoquinoline core substituted with hydroxy and carboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with 5,8-dimethylisoquinoline.

    Carboximidamide Formation: The carboximidamide group is introduced through a reaction with cyanamide or related compounds, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may produce primary amines.

Scientific Research Applications

(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds such as 5,8-dimethylisoquinoline and its derivatives share a similar core structure.

    Hydroxyisoquinolines: These compounds have hydroxy groups attached to the isoquinoline ring, similar to (E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide.

    Carboximidamide Derivatives: Compounds with carboximidamide groups attached to aromatic rings are also similar.

Uniqueness

(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide is unique due to the specific combination of functional groups and their positions on the isoquinoline ring

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N'-hydroxy-5,8-dimethylisoquinoline-1-carboximidamide

InChI

InChI=1S/C12H13N3O/c1-7-3-4-8(2)10-9(7)5-6-14-11(10)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15)

InChI Key

MOGZBJXEBNHZGQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=CN=C(C2=C(C=C1)C)/C(=N\O)/N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C=C1)C)C(=NO)N

Origin of Product

United States

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